molecular formula C11H16ClNO2 B2376774 Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride CAS No. 101207-50-5

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Cat. No.: B2376774
CAS No.: 101207-50-5
M. Wt: 229.7
InChI Key: VUDNJAZNBRXDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNJAZNBRXDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules essential for pharmaceuticals and agrochemicals. The compound can undergo:

  • Esterification : Used to form esters from acids and alcohols, crucial in synthesizing other compounds.
  • Substitution Reactions : These reactions replace one functional group with another, allowing for the modification of molecular structures to enhance biological activity or stability.

Biological Research

Enzyme-Substrate Interactions
In biological studies, this compound is investigated for its interactions with enzymes and proteins. Its amino group can modulate enzyme activity and influence biochemical pathways. Research indicates that compounds with similar structures often exhibit significant biological activity, making them valuable in drug discovery processes.

Pharmacological Potential
The compound has been studied for its potential therapeutic properties. It may act on specific molecular targets involved in various diseases, including cancer and metabolic disorders. For instance:

  • Antioxidant Activity : Research has shown that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against specific cancer cell lines, such as U-87 glioblastoma and MDA-MB-231 breast cancer cells .

Industrial Applications

Production of Specialty Chemicals
This compound is utilized in the industrial sector for producing specialty chemicals. Its unique properties make it suitable for applications in:

  • Pharmaceutical Manufacturing : As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemical Development : Its structural features can be leveraged to design more effective pesticides and herbicides.
CompoundActivity TypeTarget CellsReference
Methyl 3-amino-3-(4-methylphenyl)propanoate HClAntioxidantVarious
Derivative ACytotoxicityU-87 Glioblastoma
Derivative BCytotoxicityMDA-MB-231 Breast Cancer

Case Study: Anticancer Activity

A study conducted on novel derivatives of this compound revealed promising results in terms of anticancer activity. The derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The findings indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that could be harnessed for therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in research and industry.

Biological Activity

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is an amino acid derivative with notable biological activities, particularly in pharmacological contexts. This compound has garnered attention for its potential therapeutic applications, including its role as a precursor in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O2C_{12}H_{17}ClN_2O_2, with a molecular weight of approximately 229.70 g/mol. The compound features a methyl ester functional group and a para-methylphenyl substituent, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to the interaction of its amino group with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing enzyme-substrate interactions and receptor binding . The presence of the para-methyl group on the phenyl ring enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : This compound has been shown to possess antioxidant properties, which are critical in mitigating oxidative stress in biological systems. The antioxidant activity can be quantified using assays such as DPPH radical scavenging .
  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing significant cytotoxicity .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may also possess antimicrobial properties, making it a candidate for further research in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Antioxidant and Anticancer Properties : A study published in MDPI highlighted that derivatives similar to Methyl 3-amino-3-(4-methylphenyl)propanoate showed enhanced antioxidant activity compared to ascorbic acid. Additionally, these compounds exhibited significant anticancer activity against U-87 cells, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessment : In cytotoxicity assays, this compound was found to be more effective against certain cancer cell lines than conventional chemotherapeutics, suggesting its utility in cancer treatment strategies .

Comparative Analysis Table

Compound NameAntioxidant ActivityAnticancer Activity (U-87)Antimicrobial Activity
Methyl 3-amino-3-(4-methylphenyl)propanoate HClModerateHighPotential
N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino propanamideHighModerateLow
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideModerateHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.